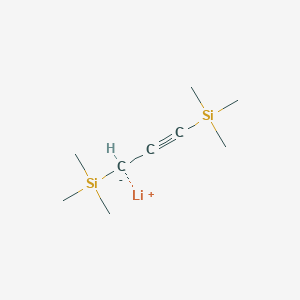
lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane is an organosilicon compound characterized by the presence of lithium and trimethylsilyl groups. This compound is notable for its unique structure, which includes a silicon atom bonded to three methyl groups and a propynyl group. The trimethylsilyl groups confer chemical inertness and a large molecular volume, making the compound useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane typically involves the reaction of trimethylsilylacetylene with lithium reagents under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate trimethylsilylacetylene, followed by the addition of trimethylsilyl chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often serving as a reducing agent.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) are effective.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Halosilanes and other functionalized silanes.
Aplicaciones Científicas De Investigación
Lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the synthesis of bioactive molecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The trimethylsilyl groups stabilize reactive intermediates, facilitating the formation of desired products. The lithium ion plays a crucial role in deprotonation and activation of substrates .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Similar structure but lacks the lithium component.
Trimethylsilyl chloride: Used in similar reactions but serves as a chlorinating agent.
Tris(trimethylsilyl)silane: Another organosilicon compound with different reactivity and applications
Uniqueness
Lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane is unique due to its combination of lithium and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it particularly useful in specialized synthetic applications where other compounds may not be as effective .
Propiedades
Número CAS |
71500-57-7 |
|---|---|
Fórmula molecular |
C9H19LiSi2 |
Peso molecular |
190.4 g/mol |
Nombre IUPAC |
lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane |
InChI |
InChI=1S/C9H19Si2.Li/c1-10(2,3)8-7-9-11(4,5)6;/h8H,1-6H3;/q-1;+1 |
Clave InChI |
UQHKYCCGCPIPOX-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)[CH-]C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
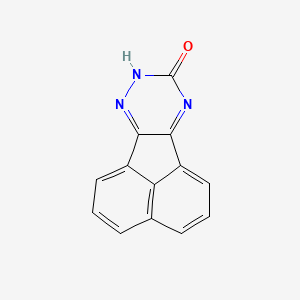
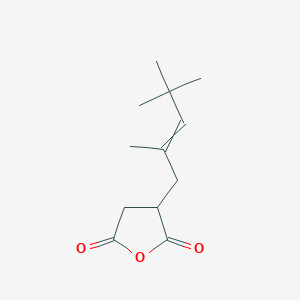



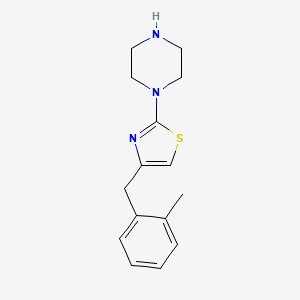
![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)

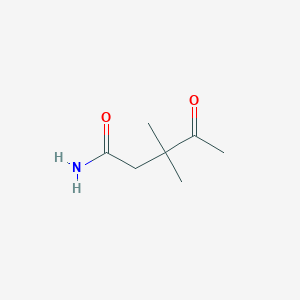

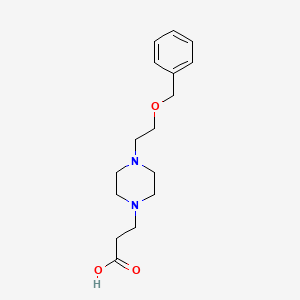
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)
